Methyl 3-(dimethylamino)-2-isocyanoacrylate
CAS No.: 113212-14-9
Cat. No.: VC0054277
Molecular Formula: C7H10N2O2
Molecular Weight: 154.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 113212-14-9 |
|---|---|
| Molecular Formula | C7H10N2O2 |
| Molecular Weight | 154.17 g/mol |
| IUPAC Name | methyl (E)-3-(dimethylamino)-2-isocyanoprop-2-enoate |
| Standard InChI | InChI=1S/C7H10N2O2/c1-8-6(5-9(2)3)7(10)11-4/h5H,2-4H3/b6-5+ |
| Standard InChI Key | FREGRQYTSPAJDX-AATRIKPKSA-N |
| Isomeric SMILES | CN(C)/C=C(\C(=O)OC)/[N+]#[C-] |
| SMILES | CN(C)C=C(C(=O)OC)[N+]#[C-] |
| Canonical SMILES | CN(C)C=C(C(=O)OC)[N+]#[C-] |
Introduction
Chemical Properties and Structural Characteristics
Basic Identifiers and Physical Properties
Methyl 3-(dimethylamino)-2-isocyanoacrylate is a yellow crystalline powder with a molecular formula of C₇H₁₀N₂O₂ and a molecular weight of 154.17 g/mol . Key physical properties include:
| Property | Value | Source |
|---|---|---|
| Melting Point | 61.0–67.0°C | |
| Solubility in Water | Insoluble | |
| Purity | ≥95% (GC) | |
| Storage Conditions | -20°C (inert atmosphere) | |
| SMILES | CN(C)C=C(C(=O)OC)[N+]#[C-] |
The compound’s structure includes an isocyano (-N≡C) group, a dimethylamino substituent, and a methyl ester moiety, which collectively enable its reactivity in diverse synthetic contexts .
Spectroscopic and Analytical Data
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Infrared (IR) Spectrum: Authentic spectra confirm the presence of functional groups, including C=O and C≡N stretches .
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IUPAC Name: Methyl (E)-3-(dimethylamino)-2-isocyanoprop-2-enoate .
Synthesis and Preparation
Conventional Solution-Phase Synthesis
The compound is synthesized via phosphoryl chloride (POCl₃)-mediated reactions. A common protocol involves:
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Starting Material: Methyl 3-(dimethylamino)-2-propenoate.
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Reaction Conditions: Treatment with POCl₃ and triethylamine in dichloromethane, followed by tert-butyl isocyanide addition. This method yields the desired isocyanide through a two-step process involving chlorination and subsequent isocyanide substitution.
Solid-Phase Synthesis for Polymer-Bound Derivatives
A polymer-bound variant enhances purification efficiency and automation compatibility. Key steps include:
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Resin Functionalization: Loading of the precursor onto a solid support.
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Isocyanide Formation: Reaction with isocyanide donors under controlled conditions .
This approach reduces solvent usage and improves scalability, particularly in combinatorial chemistry applications .
Applications in Organic Synthesis
Multicomponent Reactions (MCRs)
Methyl 3-(dimethylamino)-2-isocyanoacrylate serves as a bifunctional reagent in MCRs, participating as both a nucleophile and electrophile. Key reactions include:
Passerini Three-Component Reaction (P-3CR)
The compound reacts with aldehydes and carboxylic acids to form α-acidic amides, leveraging its isocyanide functionality to mediate cyclization.
Ugi Four-Component Reaction (Ugi-4CR)
In Ugi-4CR, the reagent combines with amines, carbonyl compounds, and isocyanides to generate peptide-like structures. Its dimethylamino group facilitates electron-rich environments, enhancing reactivity .
Thiazole Synthesis
A notable application is the polymer-bound synthesis of thiazoles via MCRs. The resin-bound isocyanide reacts with thiols and aldehydes to produce thiazole derivatives, which are released post-reaction for analysis .
Role in Heterocyclic Chemistry
The compound’s versatility extends to:
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Pyrazole Formation: Through cycloaddition with diazo compounds.
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Oxazole Derivatives: Via condensation with hydroxylamine derivatives.
| Hazard Category | Hazard Statements | Precautionary Statements |
|---|---|---|
| Acute Oral Toxicity | H302: Harmful if swallowed | P261: Avoid breathing dust/fume |
| Acute Dermal Toxicity | H312: Harmful in contact with skin | P264: Wash hands thoroughly |
| Eye Irritation | H319: Causes serious eye irritation | P280: Wear protective gloves/eye protection |
| Respiratory Irritation | H335: May cause respiratory irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water |
| Supplier | Purity | Packaging | Price Range (USD) |
|---|---|---|---|
| Thermo Scientific | 96% | 250 mg–5 g (glass) | 32.40–485.42€ |
| Vulcanchem | Research | Varies | Inquiry-based |
| Ambeed | ≥95% | Customizable | VIP pricing |
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